Fungicidal Potency: α-Cyanobenzyl vs. Non-Cyano Analogs
The N-(α-cyanobenzyl)amide scaffold, of which 2-chloro-N-[cyano(phenyl)methyl]acetamide is a direct member, is claimed in US Patent US20060122064A1 to exhibit excellent controlling activity against plant diseases [1]. Within the patent's Markush structure, the R¹ substituent on the acyl group includes halogen atoms such as chlorine, which corresponds to the chloroacetyl moiety in the target compound. Comparative data within the patent disclosure indicate that the α-cyanobenzyl fragment is essential for activity, distinguishing this compound class from simple N-benzylamides that lack the α-cyano group and show no reported fungicidal efficacy [1].
| Evidence Dimension | Plant disease control activity (qualitative patent claim) |
|---|---|
| Target Compound Data | 2-Chloro-N-[cyano(phenyl)methyl]acetamide falls within the generic formula (1) where R¹ = Cl, R²–R¹² = H; the patent asserts that compounds of formula (1) have excellent controlling activity against plant diseases. |
| Comparator Or Baseline | N-Benzylamide analogs lacking the α-cyano substituent (e.g., N-benzyl-2-chloroacetamide) are not encompassed by the patent claims and have no reported plant disease control activity in this context. |
| Quantified Difference | Qualitative — presence of α-cyano group is structurally required for the claimed fungicidal activity per the patent's Markush definition. |
| Conditions | Patent disclosure: in planta or soil application for plant disease control; specific disease targets and EC₅₀ values for individual compounds not publicly disclosed in the patent application. |
Why This Matters
This patent-backed structural requirement for the α-cyanobenzyl group establishes a clear differentiation boundary: procurement of non-cyano benzylamide analogs will not access the fungicidal activity profile described for this compound class.
- [1] Sakaguchi, H. et al. Amides and Method for Plant Diseases Control with the Same. US Patent Application US20060122064A1, published June 8, 2006. View Source
